molecular formula C15H13NO3 B2674758 N-(3-formylphenyl)-4-methoxybenzamide CAS No. 885459-73-4

N-(3-formylphenyl)-4-methoxybenzamide

Cat. No.: B2674758
CAS No.: 885459-73-4
M. Wt: 255.273
InChI Key: SOAQJTRPLDSZKK-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)-4-methoxybenzamide (CAS: sc-354573) is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 3-formyl-substituted aniline. It is commercially available (e.g., Santa Cruz Biotechnology, CymitQuimica) and serves as a building block in organic synthesis, particularly in pharmaceutical and coordination chemistry applications . The formyl group at the meta position of the phenyl ring enhances its reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and metal complexation .

Properties

IUPAC Name

N-(3-formylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-14-7-5-12(6-8-14)15(18)16-13-4-2-3-11(9-13)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAQJTRPLDSZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formylphenyl)-4-methoxybenzamide typically involves the reaction of 3-formylphenylamine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-formylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: N-(3-carboxyphenyl)-4-methoxybenzamide.

    Reduction: N-(3-hydroxymethylphenyl)-4-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-formylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-formylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

Compound Name Substituent(s) Molecular Formula Key Applications/Properties Reference
N-(3-Formylphenyl)-4-methoxybenzamide 3-formylphenyl, 4-methoxy C₁₅H₁₃NO₃ Ligand for metal complexes, organic synthesis
N-(tert-butyl)-4-methoxybenzamide tert-butyl C₁₂H₁₇NO₂ Carbonylation product; stable under chromatography
N-(6-aminohexyl)-4-methoxybenzamide 6-aminohexyl C₁₅H₂₂N₂O₂ Oligonucleotide conjugates; pH-sensitive stability
4-Methoxy-N-(3-methylphenyl)benzamide 3-methylphenyl C₁₅H₁₅NO₂ Antimicrobial activity; commercial availability
N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide (MAA) 3-acetylphenylcarbamothioyl C₁₇H₁₅N₂O₂S Octahedral metal complexes (Mn, Co, Cd, Hg)

Key Observations :

  • The formyl group in the target compound enhances its electrophilicity compared to tert-butyl (electron-donating) or methyl groups, making it more reactive in nucleophilic additions .
  • Thioamide derivatives (e.g., MAA) exhibit stronger metal-binding capabilities due to sulfur's soft base character, forming stable octahedral complexes with transition metals .

Physicochemical and Spectroscopic Properties

NMR and Mass Spectrometry :

  • This compound: Expected signals include δ ~10.0 ppm (aldehyde proton) and δ ~55 ppm (methoxy carbon) in ¹H/¹³C NMR.
  • N-(tert-butyl)-4-methoxybenzamide (42) : ¹³C NMR peaks at δ 167.4 (carbonyl), δ 55.5 (methoxy), and δ 42.9 (tert-butyl carbons) .
  • N-[(Diethylamino)(thiocarbonyl)thio]-4-methoxybenzamide: Distinctive thiocarbonyl (C=S) IR stretch ~1200 cm⁻¹ and molecular mass 298.42 g/mol .

Stability :

  • The formyl-substituted benzamide is prone to oxidation, whereas thioamide derivatives (e.g., MAA) resist hydrolysis but are sensitive to redox conditions .
  • Aminohexyl-linked benzamides degrade rapidly at pH <5.2 due to P-N bond cleavage, unlike the formyl variant, which remains stable under similar conditions .

Biological Activity

N-(3-formylphenyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article will explore its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound features a formyl group attached to a phenyl ring, along with a methoxy substitution on another benzene ring. The synthesis typically involves the reaction of 4-methoxybenzoic acid derivatives with appropriate amines or aldehydes, utilizing standard organic synthesis techniques.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung cancer cells.
  • Antiviral Properties : Research indicates that derivatives of phenylbenzamide can exert antiviral effects against viruses such as Hepatitis B Virus (HBV) and others by enhancing intracellular levels of APOBEC3G, which inhibits viral replication.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown potent activity against human lung cancer cell lines (IC50 values in the nanomolar range). The mechanism often involves the inhibition of microtubule polymerization, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (nM)Mechanism of Action
15pNCI-H4601.03Microtubule depolymerization
16dNCI-H4605.38Microtubule depolymerization

Antiviral Activity

The antiviral properties of this compound derivatives are noteworthy. Research has demonstrated that these compounds can inhibit HBV replication effectively. The mechanism is believed to involve the upregulation of APOBEC3G, which plays a critical role in viral resistance.

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)Mechanism of Action
IMB-0523HBV<1Increases intracellular A3G levels
IMB-26HIV-1<0.5Increases intracellular A3G levels

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The most effective compound showed an IC50 value of 1.03 nM against NCI-H460 cells, indicating strong potential for further development as an anticancer agent .
  • Antiviral Efficacy : Another investigation focused on the antiviral properties of phenylbenzamide derivatives against HBV. The study found that IMB-0523 not only inhibited HBV replication but also showed low toxicity in animal models, suggesting it could be a promising candidate for treating HBV infections .

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